α-Ergocryptinine-d3 chemical structure and properties
α-Ergocryptinine-d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to α-Ergocryptinine-d3. It is intended for researchers, scientists, and professionals in the fields of pharmacology, analytical chemistry, and drug development.
Introduction
α-Ergocryptinine is an ergot alkaloid and a diastereomer of α-ergocryptine. Specifically, it is the C-8 epimer of α-ergocryptine. Ergot alkaloids are a class of mycotoxins produced by fungi of the Claviceps genus, and many exhibit significant biological activity. α-Ergocryptinine-d3 is a deuterated form of α-Ergocryptinine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the analyte but has a different mass.
Like other ergot alkaloids, α-ergocryptinine is known to interact with various neurotransmitter receptors, most notably dopamine receptors. Its pharmacological profile suggests potential applications as a dopamine agonist and a prolactin inhibitor.
Chemical Structure and Properties
The key structural difference between α-ergocryptine and α-ergocryptinine lies in the stereochemistry at the C-8 position of the ergoline ring. This difference in spatial arrangement of the atoms leads to distinct physicochemical and pharmacological properties.
Physicochemical Properties
Specific experimental data for the physicochemical properties of α-Ergocryptinine and its deuterated form are not extensively reported in the literature. The following table summarizes the available information. The properties of α-Ergocryptinine-d3 are predicted to be very similar to those of the non-deuterated compound, with the primary difference being the molecular weight.
| Property | α-Ergocryptinine | α-Ergocryptinine-d3 |
| CAS Number | 511-08-0 | Not available |
| Molecular Formula | C₃₂H₄₁N₅O₅ | C₃₂H₃₈D₃N₅O₅ |
| Molecular Weight | 575.7 g/mol | 578.7 g/mol |
| Appearance | White to off-white solid (presumed) | White to off-white solid (presumed) |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
| logP | Data not available | Data not available |
Pharmacological Properties
The pharmacological activity of α-Ergocryptinine is presumed to be similar to other ergot alkaloids, primarily acting as a dopamine D2 receptor agonist. This activity leads to the inhibition of prolactin secretion from the anterior pituitary gland. Quantitative data on the receptor binding affinity and potency of α-Ergocryptinine are sparse.
| Parameter | Value |
| Receptor Target | Dopamine D2 Receptor (presumed) |
| Mechanism of Action | Agonist (presumed) |
| Biological Activity | Prolactin secretion inhibitor (presumed) |
| Binding Affinity (Ki) | Data not available |
| IC₅₀ / EC₅₀ | Data not available |
Signaling Pathways
The primary signaling pathway modulated by α-Ergocryptinine is believed to be the dopamine D2 receptor pathway. As an agonist, it activates the Gαi/o subunit of the G-protein coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 receptor signaling pathway activated by α-Ergocryptinine.
Experimental Protocols
Detailed experimental protocols specifically for α-Ergocryptinine-d3 are not widely published. The following are representative methodologies that can be adapted for the analysis and study of α-Ergocryptinine and its deuterated analog.
HPLC Method for Epimer Separation
This protocol outlines a general approach for the separation of α-ergocryptine and α-ergocryptinine.
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Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV or fluorescence detector.
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Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., ammonium carbonate).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 310 nm.
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Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.
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Injection Volume: 20 µL.
Caption: General workflow for HPLC analysis of ergot alkaloids.
Dopamine D2 Receptor Binding Assay
This is a representative protocol for a competitive radioligand binding assay.
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Materials:
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Cell membranes expressing dopamine D2 receptors.
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Radioligand (e.g., [³H]-Spiperone).
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Assay buffer (e.g., Tris-HCl with ions like Mg²⁺, Ca²⁺).
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Non-specific binding control (e.g., Haloperidol).
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Test compound (α-Ergocryptinine).
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Procedure:
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Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
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After incubation, separate the bound and free radioligand by rapid filtration.
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Measure the radioactivity of the filters using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting non-specific binding from total binding.
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Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
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Calculate the Ki value using the Cheng-Prusoff equation.
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LC-MS/MS Analysis using α-Ergocryptinine-d3
This workflow describes the use of α-Ergocryptinine-d3 as an internal standard.
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Sample Preparation:
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To a known volume of the sample (e.g., plasma, tissue homogenate), add a known amount of α-Ergocryptinine-d3 solution.
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Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction).
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Evaporate the solvent and reconstitute the residue in the mobile phase.
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LC-MS/MS Analysis:
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Inject the prepared sample into an LC-MS/MS system.
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Separate the analyte from other matrix components using a suitable LC gradient.
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Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM).
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Quantification:
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Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
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Determine the concentration of the analyte in the unknown samples from the calibration curve.
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Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
α-Ergocryptinine-d3 is a valuable tool for the accurate quantification of α-Ergocryptinine in complex matrices. While its pharmacological properties are not extensively characterized, they are presumed to align with those of other dopamine D2 receptor agonist ergot alkaloids. Further research is needed to fully elucidate the specific binding affinities, potency, and potential therapeutic applications of α-Ergocryptinine. The experimental protocols and workflows provided in this guide offer a foundation for future studies in this area.
